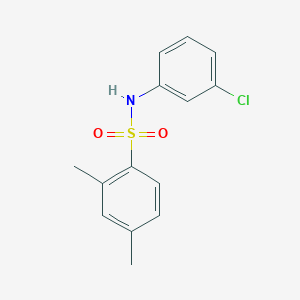![molecular formula C29H33NO4S B281624 4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281624.png)
4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide, also known as TAK-700, is a nonsteroidal androgen receptor inhibitor that has been used in scientific research for its potential therapeutic applications.
Mechanism of Action
4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide works by inhibiting the binding of androgens, such as testosterone, to the androgen receptor. This prevents the androgen receptor from activating genes that promote the growth and survival of prostate cancer cells. 4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has been shown to be a selective inhibitor of the androgen receptor, with minimal activity against other steroid hormone receptors.
Biochemical and Physiological Effects:
4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has been shown to decrease the levels of prostate-specific antigen (PSA), a biomarker for prostate cancer, in patients with advanced prostate cancer. 4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has also been shown to decrease the levels of testosterone in the blood, which can lead to side effects such as hot flashes and decreased libido.
Advantages and Limitations for Lab Experiments
One advantage of using 4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide in lab experiments is its specificity for the androgen receptor, which allows for the study of the role of the androgen receptor in prostate cancer. However, 4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has limitations in terms of its potency and selectivity, which may limit its use in certain experiments.
Future Directions
For the study of 4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide include the development of more potent and selective androgen receptor inhibitors, as well as the study of the role of the androgen receptor in other types of cancer. 4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide may also be studied for its potential use in combination with other therapies for the treatment of prostate cancer.
Synthesis Methods
The synthesis of 4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide involves the reaction of 5-(4-chlorophenyl)-1,3-dihydro-2H-benzofuran-7-carboxamide with 8-tert-pentyl-2-aminonaphthalene-1-sulfonic acid in the presence of a base. The resulting product is then treated with ethyl iodide to form 4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide.
Scientific Research Applications
4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has been studied for its potential therapeutic applications in the treatment of prostate cancer. It has been shown to inhibit the growth of androgen-sensitive and androgen-insensitive prostate cancer cells in vitro and in vivo. 4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has also been studied for its potential use in combination with other therapies, such as chemotherapy and radiation therapy.
properties
Molecular Formula |
C29H33NO4S |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
4-ethoxy-N-[8-(2-methylbutan-2-yl)-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C29H33NO4S/c1-5-29(3,4)19-11-16-27-24(17-19)25-18-26(22-9-7-8-10-23(22)28(25)34-27)30-35(31,32)21-14-12-20(13-15-21)33-6-2/h7-10,12-15,18-19,30H,5-6,11,16-17H2,1-4H3 |
InChI Key |
NZQYDLFAJBDFEE-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)OCC |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281546.png)
![N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281547.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281548.png)
![N-[(4-bromophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281549.png)

![4-methyl-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281553.png)
![4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281554.png)
![N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B281561.png)
![4-fluoro-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281566.png)
![N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281569.png)
![Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281574.png)
![Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281575.png)

